6-(Propan-2-yloxy)naphthalen-2-ol
Description
6-(Propan-2-yloxy)naphthalen-2-ol is a naphthol derivative featuring an isopropyloxy (-OCH(CH₃)₂) substituent at the 6-position of the naphthalene ring. This compound is structurally related to other alkoxy- and hydroxy-substituted naphthalen-2-ol derivatives, which are of interest in pharmaceutical and materials chemistry due to their tunable electronic and steric properties.
Properties
IUPAC Name |
6-propan-2-yloxynaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9(2)15-13-6-4-10-7-12(14)5-3-11(10)8-13/h3-9,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMBIASBJGTBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
NMR Data Comparison
Substituents alter electronic environments, reflected in NMR chemical shifts:
Key Trends :
Pharmacological Activities
- Anticancer Agents: 6-(4-Hydroxypiperidino)naphthalen-2-ol derivatives induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 7.9 μM) via estrogen receptor modulation .
- Naproxen Analogs: Methoxy and hydroxy derivatives are intermediates in nonsteroidal anti-inflammatory drug (NSAID) synthesis, with solubility and bioavailability influenced by substituent polarity .
Limitations and Gaps
- Synthesis yields for the isopropyloxy derivative are unreported in the evidence, though analogous alkylation reactions typically achieve 70–85% yields .
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